(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction, where furan-2-yl iodide reacts with acrylate in the presence of a palladium catalyst.
Synthesis of the piperidine derivative: The piperidine ring can be introduced via a reductive amination reaction, where a suitable aldehyde reacts with a primary amine in the presence of a reducing agent.
Coupling with pyridine: The final step involves coupling the piperidine derivative with pyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under mild conditions.
Reduction: The acrylate group can be reduced to form the corresponding alkane using hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione
Reduction: Saturated alkane derivative
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool in studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its binding affinity to target proteins.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for various applications.
Mechanism of Action
The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins through hydrogen bonding and π-π interactions, affecting the protein’s function. The furan and pyridine rings can interact with aromatic amino acids, while the piperidine ring can form hydrogen bonds with polar residues.
Comparison with Similar Compounds
Similar Compounds
- (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-2-yl)oxalamide
- (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-4-yl)oxalamide
Uniqueness
Compared to similar compounds, (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has a unique combination of functional groups that allows for specific interactions with biological targets. The position of the pyridine ring in the 3-position, as opposed to the 2- or 4-position, can lead to different binding affinities and selectivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-18(6-5-17-4-2-12-28-17)24-10-7-15(8-11-24)13-22-19(26)20(27)23-16-3-1-9-21-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,26)(H,23,27)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYUAZDOKWSISK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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